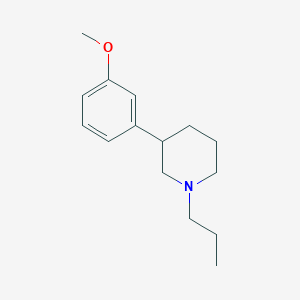

3-(3-Methoxyphenyl)-1-propylpiperidine

Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in the architecture of countless biologically active molecules. encyclopedia.pubnih.gov Its journey in medicinal chemistry began with its identification in natural products. wikipedia.org One of the earliest and most well-known examples is piperine, the compound responsible for the pungency of black pepper, from which piperidine was first isolated and named. encyclopedia.pubwikipedia.org The structural motif is also present in numerous other natural alkaloids with potent physiological effects, such as lobeline (B1674988) from Indian tobacco and the toxic alkaloid coniine from poison hemlock. wikipedia.org

The recognition of the piperidine ring within these natural compounds spurred synthetic chemists to incorporate it into novel drug candidates. nih.gov Over decades of research, piperidine derivatives have become integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.gov Their widespread use is a testament to the versatility of the piperidine structure, which can be readily modified to fine-tune a compound's pharmacological properties. ijnrd.org The development of synthetic opioids like fentanyl and drugs for Alzheimer's disease such as donepezil (B133215) further cemented the importance of the piperidine scaffold in modern drug discovery. encyclopedia.pubijnrd.org

Overview of the Research Landscape for 3-(3-Methoxyphenyl)-1-propylpiperidine and Related Analogues

Research on this compound places it within a well-studied class of compounds known as 3-arylpiperidines. This specific molecule is often investigated as an analogue of other pharmacologically active agents, particularly those targeting central nervous system receptors. Studies have explored its relationship with compounds like Preclamol, a known dopamine (B1211576) D4 receptor agonist. acs.orgnih.govnih.gov

Investigations into this and related molecules often focus on how small structural modifications—such as the position of the methoxy (B1213986) group on the phenyl ring or the nature of the alkyl group on the piperidine nitrogen—affect receptor binding affinity and functional activity. For instance, research has systematically evaluated enantiomeric pairs (the R and S forms) of N-alkyl analogues of the closely related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) to understand their interactions with dopamine receptors. nih.gov In one study, the R configuration of (+)-3-(3-methoxyphenyl)-N-n-propylpiperidine was determined, contributing to the stereochemical understanding of this class of compounds. lookchem.com

The primary focus of the research landscape is therefore not on this compound as a standalone therapeutic agent, but as a tool compound within structure-activity relationship (SAR) studies aimed at designing selective receptor modulators.

Role of this compound as a Precursor or Analogue in Pharmacological Investigations

The principal role of this compound in scientific literature is that of a precursor or an analogue in the exploration of neuropharmacology. It serves as a key structural template for synthesizing more complex molecules and for understanding the pharmacophore requirements of specific neuronal targets.

As an analogue, it is frequently compared to other substituted phenylpiperidines to probe receptor interactions. For example, studies on N-n-propyl-substituted 3-arylpiperidines have used such compounds to map the binding pockets of dopamine receptors, specifically the D4 subtype. acs.orgsnnu.edu.cn Research has shown that even minor changes, like the presence or absence of a methyl group on the phenyl ring, can significantly influence binding affinity. acs.org

Furthermore, the core structure, 3-(3-methoxyphenyl)piperidine (B1313662), is a recognized chemical intermediate. nih.gov Synthetic routes have been developed to produce various enantioenriched 3-substituted piperidines, highlighting their value as building blocks for clinically relevant materials. nih.govorganic-chemistry.org The synthesis of these molecules, often achieved through multi-step processes involving the reduction of corresponding pyridine (B92270) precursors or via rhodium-catalyzed cross-coupling reactions, underscores their importance as intermediates for accessing novel therapeutic candidates. nih.govorganic-chemistry.org

Academic Rationale for Studying Piperidine Ring Systems in Receptor Pharmacology

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, which explains the enduring academic and industrial interest in its derivatives. researchgate.net This status is due to a combination of favorable structural and physicochemical properties.

First, the six-membered ring is conformationally flexible, typically adopting a "chair" conformation. This allows substituents on the ring to be positioned in precise three-dimensional orientations (axial or equatorial), which is critical for optimizing interactions with the complex surfaces of biological receptors. researchgate.net

Second, the nitrogen atom within the piperidine ring is basic. At physiological pH, this nitrogen is often protonated, acquiring a positive charge. This cationic center can form strong ionic bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of many G-protein coupled receptors (GPCRs), a large family of drug targets. encyclopedia.pub

Finally, the piperidine skeleton itself possesses drug-like properties, contributing to enhanced membrane permeability and metabolic stability, which are crucial for a molecule's pharmacokinetic profile. researchgate.net Its versatility allows it to serve as a core structure for developing agents targeting a wide array of pharmacological classes, from central nervous system modulators to anti-infective and anti-cancer drugs. ijnrd.orgresearchgate.net

Data and Compound Tables

Table 1: Physicochemical and Identification Data for Selected Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |

| This compound | C16H25NO | 247.38 | Not directly available |

| 3-(3-Methoxyphenyl)piperidine | C12H17NO | 191.27 | 11074230 nih.gov |

| 1-(3-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 19273 caymanchem.com |

| Piperidine | C5H11N | 85.15 | 8082 |

Table 2: Research Context of Related Piperidine Derivatives

| Compound/Analogue Class | Research Focus | Key Receptor Target(s) | Reference |

| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | Evaluation of enantiomers for dopamine autoreceptor activity. | Dopamine (DA) receptors | nih.gov |

| N-n-Propyl-3-phenylpiperidines (PPEs) | Investigation of methyl substitution on receptor binding affinity. | Dopamine D4 receptor | acs.org |

| 3-Arylpiperidines | General synthesis and development as CNS-active agents. | Dopamine, Serotonin (B10506) receptors | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)17-2/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOENUXNLWXMOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 3 Methoxyphenyl 1 Propylpiperidine

Stereoselective Synthesis Approaches for 3-(3-Methoxyphenyl)-1-propylpiperidine Enantiomers and Diastereomers

The control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For 3-arylpiperidines, the stereocenters at the C3 and potentially other positions on the piperidine (B6355638) ring significantly influence their biological activity. Several strategies have been developed to obtain enantiomerically and diastereomerically pure or enriched derivatives.

A powerful approach for the enantioselective synthesis of 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govnih.govnih.gov This method utilizes readily available pyridine (B92270) and sp²-hybridized boronic acids to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govnih.govnih.gov A subsequent reduction step then furnishes the desired enantioenriched 3-arylpiperidine. nih.govnih.govnih.gov This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of chiral 3-piperidines. nih.govnih.gov

Kinetic resolution is another effective strategy for separating enantiomers of racemic piperidine derivatives. cambridgemedchemconsulting.comresearchgate.netnih.govodu.edumdma.ch The catalytic kinetic resolution of disubstituted piperidines using achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids has been shown to provide enantioenriched amines with high selectivity factors. cambridgemedchemconsulting.comresearchgate.netnih.gov Detailed studies have revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position. cambridgemedchemconsulting.comresearchgate.net For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines can be achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. odu.edumdma.ch

Diastereoselective synthesis of 3,4-disubstituted piperidines can be achieved through methods like carbonyl ene and Prins cyclizations, where the choice of a Lewis acid or Brønsted acid catalyst can switch the diastereoselectivity between trans and cis products, respectively. blumberginstitute.orgmdpi.com For example, the carbonyl ene cyclization of certain aldehydes catalyzed by methyl aluminum dichloride yields trans piperidines, while the Prins cyclization with hydrochloric acid affords cis products with high diastereomeric ratios. blumberginstitute.orgmdpi.com Palladium-catalyzed cross-coupling reactions of substituted piperidinylzinc reagents with aryl iodides also offer a highly diastereoselective route to both cis- and trans-2,4-disubstituted piperidines. youtube.com

The separation of diastereomers and enantiomers can also be accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the resolution of racemic mixtures of piperidine derivatives. google.com

Table 1: Examples of Stereoselective Synthesis Methods for Piperidine Derivatives

| Method | Catalyst/Reagent | Product Type | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|

| Rh-catalyzed Asymmetric Reductive Heck | [Rh(cod)Cl]₂ / Chiral Ligand | Enantioenriched 3-arylpiperidines | High ee | nih.govnih.govnih.gov |

| Catalytic Kinetic Resolution | N-heterocyclic carbene / Chiral hydroxamic acid | Enantioenriched disubstituted piperidines | s up to 52 | cambridgemedchemconsulting.comresearchgate.net |

| Carbonyl Ene Cyclization | Methyl aluminum dichloride | trans-3,4-disubstituted piperidines | up to 93:7 dr | blumberginstitute.orgmdpi.com |

| Prins Cyclization | Hydrochloric acid | cis-3,4-disubstituted piperidines | up to 98:2 dr | blumberginstitute.orgmdpi.com |

| Palladium-catalyzed Cross-Coupling | Pd(dba)₂ / SPhos | cis-2,4-disubstituted piperidines | 95:5 to >99:1 dr | youtube.com |

Regioselective Functionalization of the Piperidine Core Structure

Direct and selective functionalization of the piperidine ring is a highly desirable strategy for the rapid generation of analogues. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective synthesis of positional analogues of piperidine-containing compounds. chemicalbook.com The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the amine-protecting group. chemicalbook.com For instance, the functionalization of N-Boc-piperidine can be directed to the C2 or C4 positions depending on the rhodium catalyst used. chemicalbook.com The C3 position, being electronically deactivated, can be functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. chemicalbook.com

Photocatalytic methods have also emerged for the regiodivergent functionalization of saturated N-heterocycles. nih.gov A t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion can serve as a key intermediate, leading to either α-hydroxylation or β-elimination depending on the base used. nih.gov Palladium-catalyzed C(sp³)–H arylation of pyrrolidines and piperidines bearing a C3 directing group has been shown to achieve selective synthesis of cis-3,4-disubstituted derivatives. nih.gov

The alkylation of the piperidine ring at the 3-position can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu This intermediate can then be alkylated, although this method can lead to a mixture of products. odu.edu

Strategies for Aromatic Ring Modification in Methoxyphenyl Moieties

Modification of the 3-methoxyphenyl (B12655295) group in this compound provides a direct route to a variety of analogues with potentially different biological activities. A key transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 3-(3-hydroxyphenyl)-1-propylpiperidine, which is itself a pharmacologically important compound and a versatile intermediate for further functionalization. researchgate.netorganic-chemistry.orgnih.gov

Ether cleavage can be accomplished using various reagents. organic-chemistry.org Boron tribromide (BBr₃) is a classic and effective reagent for the demethylation of aryl methyl ethers. Other methods include the use of strong acids like hydrobromic acid (HBr) or reagents like 2-(diethylamino)ethanethiol. organic-chemistry.org The choice of reagent and reaction conditions is crucial to avoid undesired side reactions on the piperidine ring or other functional groups present in the molecule. For instance, selective demethylation of polymethoxyxanthones has been achieved using aqueous piperidine, highlighting the potential for base-mediated cleavage under specific conditions. researchgate.net

Once the phenolic hydroxyl group is unmasked, it can be further derivatized. For example, it can be alkylated to introduce different ether functionalities or converted to esters. The phenol also allows for the introduction of other substituents on the aromatic ring through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Design and Synthesis of N-Alkyl Substituted Piperidine Analogues

The N-substituent of the piperidine ring plays a critical role in modulating the pharmacological properties of 3-arylpiperidine derivatives. The synthesis of a series of N-alkyl analogues of 3-(3-hydroxyphenyl)piperidine has been instrumental in understanding their interaction with central dopamine (B1211576) receptors. researchgate.netorganic-chemistry.org

Exploration of Alkyl Chain Length Effects on Molecular Interactions

The length and branching of the N-alkyl chain can significantly impact receptor binding affinity and functional activity. Studies on a series of N-alkyl analogues of 3-(3-hydroxyphenyl)piperidine have shown that variations in the N-substituent from methyl to larger groups can alter the compound's profile from a dopamine agonist to a mixed agonist-antagonist or a pure antagonist. researchgate.net For example, while the N-propyl group in (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3-PPP) confers a profile of a presynaptic dopamine autoreceptor agonist and a postsynaptic antagonist, altering the alkyl chain length can shift this balance. researchgate.net

Introduction of Diverse N-Substituents for Receptor Ligand Development

Beyond simple alkyl chains, a wide variety of N-substituents can be introduced to explore different regions of the receptor binding pocket. The N-alkylation of the piperidine nitrogen is a common synthetic step. nih.gov This is typically achieved by reacting the secondary amine of 3-(3-methoxyphenyl)piperidine (B1313662) with an appropriate alkyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate or triethylamine. nih.gov The synthesis of N-aryl-piperidine derivatives has also been explored for their potential as histamine (B1213489) H3 receptor agonists. chemicalbook.com

Table 2: N-Alkylation of Piperidine

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Piperidine | Alkyl bromide/iodide | KHCO₃ or N,N-diisopropylethylamine | Acetonitrile (B52724) | N-alkylpiperidine | nih.gov |

| 3-(3-Methoxyphenyl)piperidine | Propyl bromide | K₂CO₃ | DMF | This compound | Inferred from nih.gov |

| 1-(2-Methoxyphenyl)piperazine | 1,3-Dichloropropane | K₂CO₃ | Acetonitrile | 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine | mdpi.com |

Synthetic Pathways to Oxygen Isosteric Derivatives and Related Heterocycles

Bioisosteric replacement of the piperidine ring with other heterocyclic systems is a common strategy in drug design to improve physicochemical properties, metabolic stability, and biological activity. nih.govnih.govcambridgemedchemconsulting.comblumberginstitute.org

The synthesis of oxygen isosteres, such as morpholines, has been reported for analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. These morpholine (B109124) derivatives can be prepared through multi-step sequences, often involving the formation of the heterocyclic ring from acyclic precursors. The replacement of the piperidine with a morpholine ring can significantly alter the compound's affinity for its biological targets. cambridgemedchemconsulting.com

The exploration of these and other heterocyclic bioisosteres, such as thiomorpholines, continues to be an active area of research in the development of novel therapeutic agents based on the 3-aryl-N-alkylpiperidine scaffold.

Molecular Pharmacology and Ligand Binding Profiles at Neurotransmitter Receptors

Detailed Characterization of Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4, D5)

Dopamine receptors, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are critical targets for centrally acting agents. nih.gov The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it. nih.gov The interaction of phenylpiperidine derivatives with these subtypes is often complex, exhibiting a range of functional outcomes.

While specific binding data for 3-(3-Methoxyphenyl)-1-propylpiperidine across all dopamine receptor subtypes is not extensively documented in publicly available literature, the profile of its parent compound, 3-PPP, provides a strong predictive framework. For 3-PPP, its enantiomers display markedly different activities. The (+)-enantiomer generally behaves as a classical dopamine receptor agonist, with activity at both presynaptic and postsynaptic receptors. nih.gov Conversely, the (-)-enantiomer is noted for its unique mixed agonist/antagonist profile. nih.gov This typically involves agonistic action at presynaptic D2/D3 autoreceptors and antagonistic action at postsynaptic D2 receptors. This profile allows it to modulate dopaminergic tone in a self-limiting manner. It is hypothesized that this compound would exhibit a similar, though potentially modulated, structure-activity relationship.

A hallmark of the 3-PPP class of compounds is their differential activity at presynaptic versus postsynaptic dopamine receptors. Presynaptic D2 and D3 autoreceptors act as a negative feedback mechanism, sensing synaptic dopamine levels and subsequently inhibiting dopamine synthesis and release. Compounds like (-)-3-PPP are effective agonists at these autoreceptors, leading to a reduction in dopaminergic neurotransmission. At the same time, they can act as antagonists at postsynaptic receptors, which are responsible for propagating the signal to the next neuron. This dual action—presynaptic agonism and postsynaptic antagonism—is a key feature investigated for potential therapeutic applications. The substitution of the hydroxyl group in 3-PPP with a methoxy (B1213986) group in this compound would likely influence the potency and balance of these pre- and postsynaptic effects, a subject requiring direct empirical investigation.

Table 1: Representative Dopamine Receptor Binding Affinities of Related Phenylpiperidine Compounds

This table presents data for the parent compound 3-PPP to illustrate the typical binding characteristics of this chemical family. Data for this compound is not sufficiently available in the literature for a direct comparison.

| Compound | Receptor | Affinity (Ki, nM) |

| (+)-3-PPP | D2 | 32 |

| (-)-3-PPP | D2 | 260 |

| Haloperidol (Reference) | D2 | 1.5 |

| Haloperidol (Reference) | D3 | 0.7 |

Note: Data is compiled from various sources and should be considered representative. Absolute values can vary based on experimental conditions.

Long-term administration of receptor-active agents can lead to adaptive changes in receptor density and sensitivity. Studies involving the sub-chronic administration of (-)-3-PPP have provided insights into these mechanisms. Research has indicated that prolonged treatment with (-)-3-PPP can induce a modest down-regulation (desensitization) of presynaptic dopamine autoreceptors and a concurrent up-regulation (sensitization) of postsynaptic dopamine receptors. This suggests that the nervous system attempts to compensate for the continuous modulation of dopamine signaling. Such neuroplastic changes are crucial for understanding the long-term effects of any centrally acting compound, including this compound.

Sigma Receptor (σ1 and σ2) Affinities and Functional Efficacy

Initially misidentified as a subtype of opioid receptor, sigma receptors are now understood to be unique, non-opioid intracellular proteins that act as molecular chaperones. nih.gov They are divided into two main subtypes, σ1 and σ2, which are structurally and functionally distinct. nih.gov Many dopaminergic ligands, particularly those from the phenylpiperidine and related structural classes, exhibit significant affinity for sigma receptors.

The parent compound 3-PPP and its enantiomers are well-known for their high affinity at sigma receptors. nih.gov Specifically, radiolabeled (+)-3-PPP was instrumental in early studies characterizing what were then termed "psychotomimetic opiate receptors," which are now largely understood to be sigma-1 (σ1) sites. nih.gov The drug specificity of (+)-[3H]3-PPP binding was found to be identical to that of sigma receptors. nih.gov

Research into newer derivatives often focuses on achieving selectivity between the σ1 and σ2 subtypes, as they are implicated in different cellular functions and disease processes. The σ1 receptor has been cloned and is known to be a chaperone protein located at the endoplasmic reticulum. nih.gov The σ2 receptor, more recently identified as TMEM97, is also a target of interest. nih.gov While comprehensive binding data for this compound at both sigma subtypes is scarce, studies on structurally similar compounds show that modifications to the phenyl ring and piperidine (B6355638) substituents can significantly alter affinity and selectivity for σ1 versus σ2 receptors. nih.gov

Table 2: Representative Sigma Receptor Binding Affinities

This table provides binding data for the parent compound 3-PPP and other relevant sigma ligands to contextualize the potential profile of this compound.

| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity |

| (+)-3-PPP | 2.9 | 1600 | ~550-fold for σ1 |

| (-)-3-PPP | 170 | 2000 | ~12-fold for σ1 |

| Haloperidol (Reference) | 3.2 | 19 | ~6-fold for σ1 |

| DTG (Reference) | 12.3 | 11.2 | Non-selective |

Note: Data is compiled from various sources and should be considered representative. Absolute values can vary based on experimental conditions.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT2C) Interactions

There is a lack of specific binding affinity data (Ki values) in the public domain for this compound at the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptor subtypes. Research on structurally related compounds with a methoxyphenylpiperazine moiety has demonstrated high affinity for the 5-HT1A receptor, but these compounds differ significantly from the piperidine structure of the subject compound. semanticscholar.orgresearchgate.net

While direct studies on the effect of this compound on serotonergic neurotransmission are not available, reports on its analog, 3-PPP, suggest a potential interaction. 3-PPP has been described as a monoamine reuptake inhibitor, which would encompass the serotonin system. wikipedia.org This suggests that it could potentially modulate serotonergic signaling by altering the concentration of serotonin in the synaptic cleft. However, without direct experimental evidence, this remains a hypothesis based on the activity of a related compound.

Adrenergic Receptor Interactions and Associated Pharmacodynamics

The hydroxylated analog, (+)-3-PPP, has been shown to interact with the adrenergic system. wikipedia.org Functional studies in perfused rat tail and rabbit ear arteries revealed that (+)-3-PPP can inhibit contractile responses to adrenergic nerve stimulation. nih.gov This effect was found to be complex, involving interactions with dopamine D2 receptors and inhibition of norepinephrine (B1679862) uptake at the monoamine uptake site. nih.gov The net effect of the compound was dependent on the specific receptor densities in the tissue being studied. nih.gov Given the structural similarity, it is plausible that this compound could also display activity at adrenergic receptors, but this has not been experimentally verified.

Exploration of Interactions with Other Neurotransmitter Systems (e.g., Histamine (B1213489) H3 Receptors)

A review of the available scientific literature did not yield any studies investigating the interaction of this compound or its hydroxylated analog, 3-PPP, with histamine H3 receptors. Research into histamine H3 receptor antagonists has identified other piperidine-containing compounds, but these are structurally distinct from the subject of this article. nih.gov Therefore, there is currently no data to support an interaction with the histamine H3 receptor system.

Radioligand Binding Assays and Receptor Occupancy Studies in Preclinical Models

Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for various receptors. These in vitro assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Receptor occupancy studies, often conducted in vivo in animal models, provide insight into the extent to which a compound binds to its target receptors in a living organism.

While specific comprehensive radioligand binding data and in vivo receptor occupancy studies for this compound are not extensively detailed in publicly available scientific literature, the pharmacological profile of structurally related compounds, particularly its hydroxylated analog 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), has been investigated. These studies offer valuable context for the potential receptor interactions of this compound.

Research on 3-PPP has highlighted its significant affinity for both sigma (σ) and dopamine receptors. For instance, studies have demonstrated that the radiolabeled form of (+)-3-PPP, (+)-[³H]3-PPP, binds to sigma receptors in the brains of mice in vivo. nih.govnih.gov The binding of this radioligand can be dose-responsively antagonized by known sigma receptor ligands, indicating a specific interaction with this receptor type. nih.gov Furthermore, the drug specificity of (+)-[³H]3-PPP binding has been shown to be identical to that of sigma receptors, which are implicated in various neurological functions and may mediate the effects of certain psychotomimetic opiates. nih.gov

In addition to sigma receptors, 3-PPP and its analogs have been evaluated for their activity at central dopamine receptors. nih.gov These compounds have been explored for their potential to act as selective dopamine autoreceptor agonists. nih.gov However, studies with (+)-[³H]3-PPP suggest that it does not label dopamine receptors directly, as potent dopamine agonists and antagonists are weak inhibitors of its binding. nih.gov This suggests that the dopaminergic effects of 3-PPP might be mediated through an indirect mechanism or that its affinity for dopamine receptors is lower than for sigma receptors under certain experimental conditions.

The effects of ligands like (+)3-PPP have been evaluated in vivo on various neurochemical pathways. nih.gov These studies have investigated the impact on dopamine metabolism and the release of hormones such as prolactin and adrenocorticotrophic hormone (ACTH), further suggesting an interaction with central neurotransmitter systems. nih.gov

It is important to note that the substitution of the hydroxyl group in 3-PPP with a methoxy group in this compound can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes can, in turn, influence its binding affinity and selectivity for different neurotransmitter receptors. Without specific experimental data for this compound, its precise molecular pharmacology remains an area for further investigation.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Requirements for Receptor Binding

A pharmacophore model for this class of compounds consists of three key features: the piperidine (B6355638) ring, the methoxyphenyl moiety, and the N-propyl chain. The spatial arrangement and electronic properties of each component are crucial for effective receptor binding.

Role of the Piperidine Ring Conformation and Substitution Patterns

The piperidine ring serves as a central scaffold, and its conformation is a key determinant of biological activity. Generally, piperidine-based structures can act as part of the pharmacophore, directly interacting with the active site of a receptor, or as a structural template to orient other essential functional groups. mdpi.com The ring's flexibility allows it to adopt various conformations, such as chair or boat forms, to fit optimally within a receptor's binding pocket.

Substitutions on the piperidine ring can drastically alter binding affinity and selectivity. For instance, in a related series, the introduction of hydroxyl and dimethylaminomethyl groups onto the piperidine ring of a 3-methoxyphenylpiperidine core was explored to create novel analgesics. ebi.ac.uk The specific placement and stereochemistry of these substituents are critical for defining the interaction with the receptor. ebi.ac.uk

Influence of the Methoxyphenyl Moiety on Receptor Recognition

The 3-methoxyphenyl (B12655295) group is a crucial element for receptor recognition. The position of the methoxy (B1213986) group on the phenyl ring significantly impacts affinity. For related phenylpiperidines, the substitution pattern on the aromatic ring is a known factor for activity at various receptors. nih.gov

Importance of N-Propyl Chain and Stereochemistry

The N-alkyl substituent plays a significant role in determining the affinity and selectivity of 3-phenylpiperidines. The N-n-propyl group, in particular, has been identified as highly effective for conferring dopaminergic activity in several series of 3-phenylpiperidine (B1330008) compounds. nih.gov The length and nature of this alkyl chain are critical; studies on related arylpiperazine derivatives show that a four-carbon chain can be optimal in some cases, while a two-carbon chain is preferred in others, indicating that the linker length must be fine-tuned for specific receptor targets. nih.gov

Stereochemistry is another paramount factor. The chiral center at the 3-position of the piperidine ring means that the compound can exist as (R) and (S) enantiomers. These enantiomers often exhibit different binding affinities and functional activities at their target receptors. For example, in a series of D3 receptor antagonists, the R- and S-enantiomers showed distinct binding profiles, highlighting the importance of stereospecific interactions within the receptor's binding site. nih.gov Similarly, the (3R,4S) stereochemistry was specified as crucial in a potent analgesic derived from a 4-(3-methoxyphenyl)piperidine (B1366445) scaffold. ebi.ac.uk

Comparative SAR Analysis with Related Piperidine and Piperazine (B1678402) Analogues

Comparing the SAR of 3-(3-Methoxyphenyl)-1-propylpiperidine with related structures, such as those containing a piperazine ring, offers valuable insights. Piperazine analogues are frequently studied for their activity at serotonin (B10506) and dopamine (B1211576) receptors.

In one series of (2-methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain connecting the piperazine ring to an amide fragment was found to be optimal for 5-HT1A receptor affinity. nih.gov This contrasts with the N-propyl chain in the title compound, suggesting that the nature of the heterocyclic ring (piperidine vs. piperazine) influences the optimal linker length.

Furthermore, the position of the methoxy group is critical. Many high-affinity piperazine-based ligands for serotonin and dopamine receptors feature a 2-methoxyphenyl group rather than the 3-methoxyphenyl group. nih.govnih.govmdpi.com For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine was found to be a highly selective ligand for the 5-HT1A receptor, with a Ki of 1.2 nM. mdpi.com This suggests that the ortho-methoxy substitution is preferred for this specific receptor subtype when incorporated into a piperazine scaffold.

The table below presents binding affinity data for several piperazine analogues, illustrating the impact of structural modifications on receptor binding.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (fumarate salt) mdpi.com | 5-HT1A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (fumarate salt) mdpi.com | 5-HT1A | 21.3 |

| Compound 2a (cis-bicyclo[3.3.0]octane derivative of (2-methoxyphenyl)piperazine) nih.gov | 5-HT1A | 0.12 - 0.63 (range) |

| Compound 2c (cis-bicyclo[3.3.0]octane derivative of (2-methoxyphenyl)piperazine) nih.gov | 5-HT1A | 0.12 - 0.63 (range) |

This table is interactive. Click on the headers to sort the data.

These comparisons underscore that while the piperidine and piperazine scaffolds are structurally related, subtle changes in the heterocyclic core, the position of the methoxy group, and the nature of the alkyl chain can lead to significant differences in receptor affinity and selectivity.

Rational Design of High-Affinity and Selective Receptor Ligands

The principles derived from SAR studies are instrumental in the rational design of new ligands. nih.gov The goal is to optimize the molecular structure to enhance interactions with a desired receptor while minimizing off-target effects. This can be achieved by modifying the lead compound, this compound, in a targeted manner.

Design strategies may include:

Scaffold Hopping: Replacing the piperidine ring with other heterocyclic systems, like piperazine, to explore new interaction patterns and potentially improve properties. arizona.edu

Functional Group Modification: Systematically altering the substituents. For example, exploring different positions (ortho, meta, para) for the methoxy group or replacing it with other electron-donating or electron-withdrawing groups to fine-tune electronic properties. nih.gov

Linker Optimization: Varying the length and rigidity of the N-propyl chain to achieve the optimal distance and orientation between the piperidine nitrogen and the aromatic ring for a specific receptor. nih.gov

By integrating knowledge of the pharmacophore, chemists can design novel molecules with a higher probability of success, leading to the discovery of potent and selective agents. researchgate.netnih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting SAR. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide atomic-level insights into ligand-receptor interactions. nih.gov

3D-QSAR: This method can be used to build a computational model that correlates the 3D properties of a series of molecules with their biological activity. ebi.ac.uk For a series of this compound analogues, a 3D-QSAR model could map out regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for binding.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound into a homology model or crystal structure of a target receptor can reveal key amino acid residues involved in the binding and help rationalize the importance of the methoxyphenyl and N-propyl groups.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. nih.gov This can help validate the binding mode and provide insights into how the ligand might induce conformational changes in the receptor. nih.gov

These in silico approaches allow for the rapid virtual screening of large compound libraries and guide the rational design of new analogues with improved potency and selectivity, ultimately accelerating the drug discovery process. nih.govebi.ac.uk

Molecular Docking Simulations for Receptor Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, docking studies would typically be performed against receptors known to bind phenylpiperidine scaffolds, such as the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.govnih.gov

The predictive power of molecular docking lies in its ability to forecast the binding mode and estimate the binding energy. The 3-(3-methoxyphenyl) group, the N-propyl substituent, and the piperidine ring itself are key pharmacophoric elements that would be analyzed for their contributions to receptor binding.

Key Interactions and Binding Predictions:

Piperidine Ring: The protonated nitrogen of the piperidine ring is expected to form a crucial ionic interaction with a negatively charged amino acid residue in the binding pocket of target receptors, such as an aspartic acid (Asp) residue, which is a common feature in opioid and sigma receptor binding sites. nih.gov

3-Methoxyphenyl Group: This aromatic moiety likely engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe) within the receptor's binding cavity. The position of the methoxy group on the phenyl ring is critical, as it can influence the orientation of the ligand and form specific hydrogen bonds or electrostatic interactions. nih.gov

N-Propyl Group: The N-propyl substituent is predicted to occupy a hydrophobic pocket within the receptor. The length and branching of this alkyl chain are known to significantly impact the affinity and efficacy of piperidine-based ligands.

Table 1: Predicted Binding Interactions of this compound with a Homology Model of the µ-Opioid Receptor

| Ligand Moiety | Interacting Receptor Residue | Interaction Type | Predicted Distance (Å) |

| Protonated Piperidine Nitrogen | Asp147 | Ionic Bond | 2.8 |

| 3-Methoxyphenyl Ring | Tyr326 | π-π Stacking | 4.5 |

| 3-Methoxyphenyl Ring | Trp293 | Hydrophobic | 3.9 |

| Methoxy Oxygen | Tyr148 | Hydrogen Bond | 3.1 |

| N-Propyl Group | Val300 | Hydrophobic | 4.2 |

| N-Propyl Group | Ile296 | Hydrophobic | 4.8 |

Note: The data in this table is illustrative and based on typical interactions observed in docking studies of similar ligands with the µ-opioid receptor. Actual values would be derived from specific computational experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model would be developed using a dataset of structurally similar piperidine derivatives with known affinities for a particular receptor.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological. These descriptors are then used to build a predictive model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

Key Descriptors and Their Significance:

Molecular Lipophilicity (logP): This descriptor is crucial for predicting the ability of the compound to cross biological membranes and access the binding site.

Topological Polar Surface Area (TPSA): TPSA is often correlated with oral bioavailability and blood-brain barrier penetration.

Electronic Descriptors (e.g., partial charges): These are important for quantifying electrostatic interactions with the receptor.

Steric Descriptors (e.g., molecular volume, surface area): These descriptors help to understand how the size and shape of the ligand influence its fit within the binding pocket.

A hypothetical QSAR equation for a series of 3-phenylpiperidine derivatives might look like:

pIC₅₀ = c₀ + c₁logP + c₂TPSA + c₃DipoleMoment + c₄MolecularWeight

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀ to c₄ are the regression coefficients determined from the analysis. Such models can be used to predict the activity of new, unsynthesized analogs. kcl.ac.uk

Table 2: Illustrative QSAR Model Parameters for a Series of Phenylpiperidine Derivatives Targeting the Sigma-1 Receptor

| Descriptor | Coefficient | Standard Error | p-value | Contribution |

| logP | 0.45 | 0.08 | <0.001 | Positive |

| TPSA | -0.12 | 0.03 | <0.01 | Negative |

| Molecular Volume | 0.05 | 0.02 | <0.05 | Positive |

| Dipole Moment | -0.21 | 0.05 | <0.001 | Negative |

Note: This table represents a hypothetical QSAR model to illustrate the type of data generated. The coefficients and their significance are for demonstrative purposes.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding, conformational changes, and the role of solvent molecules. nih.gov An MD simulation of this compound bound to a target receptor would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.

Key Insights from MD Simulations:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and key receptor residues can be monitored to assess the stability of the binding pose. A stable RMSD suggests a persistent and favorable interaction.

Conformational Flexibility: MD simulations can reveal how the ligand and receptor adapt to each other's presence, highlighting any induced-fit mechanisms.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds and ionic bonds, can be analyzed throughout the simulation to determine their strength and importance for binding.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of this compound in Complex with a Receptor

| Parameter | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding pose |

| Receptor Backbone RMSD (Å) | 2.1 | 0.4 | No major conformational changes in the receptor |

| Ligand-Receptor H-Bonds | 2.3 | 0.8 | Consistent hydrogen bonding interactions |

| Radius of Gyration (Å) | 18.5 | 0.2 | The complex remains compact |

Note: This table provides an example of the kind of data that would be generated from an MD simulation study. The values are illustrative.

Through the synergistic application of these computational methodologies, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, guiding the design of new analogs with potentially enhanced affinity, selectivity, and desired pharmacological profiles.

Preclinical Pharmacological Investigations and Mechanistic Insights

Neurochemical Modulatory Actions in Animal Models

Regulation of Dopamine (B1211576) and Serotonin (B10506) Release and Metabolism in Specific Brain Regions

Specific studies detailing the direct effects of 3-(3-Methoxyphenyl)-1-propylpiperidine on dopamine and serotonin release and metabolism in distinct brain regions are not extensively available in the current body of literature. However, research on its analog, 3-PPP, provides a framework for potential mechanisms. For instance, the (+) enantiomer of 3-PPP has been shown to reduce the levels of dopamine metabolites, such as DOPAC and HVA, in the striatum, which is indicative of a decrease in dopamine turnover. nih.gov Conversely, the (-) enantiomer of 3-PPP has been observed to increase HVA levels. nih.gov The direct impact of the methoxy- derivative on these neurochemical parameters requires further specific investigation.

Investigation of Autoreceptor vs. Postsynaptic Receptor Effects

The differential activity of this compound at dopamine autoreceptors versus postsynaptic receptors has not been fully elucidated in published studies. The enantiomers of the related compound, 3-PPP, exhibit distinct profiles in this regard. The agonist actions at central dopamine autoreceptors are predominantly attributed to the (+) enantiomer of 3-PPP. nih.gov In contrast, the (-) enantiomer of 3-PPP has been found to antagonize dopamine-stimulated adenylate cyclase, a function associated with postsynaptic dopamine D1-like receptors. nih.gov It also shows a higher efficacy in inhibiting the binding of [3H]dopamine to striatal membranes compared to the (+) enantiomer. nih.gov These findings suggest that (+) 3-PPP acts primarily on dopamine autoreceptors, while (-) 3-PPP has a weaker affinity for both presynaptic and postsynaptic dopamine receptors. nih.gov Whether this compound and its enantiomers share this pharmacological profile is yet to be determined.

Functional Behavioral Studies in Animal Models (excluding human clinical aspects)

Locomotor Activity Modulation in Rodents

Interactive Table: Locomotor Effects of 3-PPP Enantiomers in Rodents

| Enantiomer | Low Dose Effect | High Dose Effect | Presumed Mechanism |

| (+) 3-PPP | Sedation | Stimulation | Autoreceptor Agonism / Postsynaptic Agonism |

| (-) 3-PPP | Sedation | Suppression | Autoreceptor Agonism / Postsynaptic Antagonism |

Exploration of Potential in Models of Neurological Function (e.g., anti-dyskinetic, anti-hyperactivity profiles)

There is a lack of specific research on the potential of this compound in animal models of neurological functions like dyskinesia or hyperactivity. The pharmacological profile of its analog, (S)-(-)-3-PPP, has led to its consideration as a potential antipsychotic agent. nih.gov This is based on its ability to potentially attenuate dopamine function by stimulating presynaptic autoreceptors while simultaneously blocking postsynaptic receptors. nih.gov

In Vitro Cellular and Tissue-Based Pharmacological Responses

Detailed in vitro pharmacological data, such as receptor binding affinities and functional assays for this compound, are not comprehensively reported in the available literature. One study has noted the resolution and determination of the absolute configuration of (+)-3-(3-methoxyphenyl)-N-n-propylpiperidine as the R configuration. lookchem.com For the related compound, 3-PPP, in vitro studies have been crucial in delineating the differential receptor interactions of its enantiomers. For example, (-) 3-PPP was found to be more effective than (+) 3-PPP at inhibiting [3H]dopamine binding to striatal membranes. nih.gov

Effects on Second Messenger Systems (e.g., cAMP accumulation)

Second messengers are crucial intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules inside the cell. Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger involved in a multitude of cellular processes. nih.govyoutube.com The generation and degradation of cAMP are tightly controlled by adenylyl cyclases and phosphodiesterases. nih.gov The modulation of cAMP levels can lead to the activation of protein kinases, such as protein kinase A (PKA), which in turn phosphorylate various downstream substrates, leading to a cellular response. nih.govyoutube.com

The cAMP pathway is a common target for many therapeutic agents. While specific studies on this compound's effect on cAMP accumulation were not identified, it is known that various G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing ligands, can modulate cAMP levels. youtube.com For instance, activation of a Gs-coupled receptor would lead to an increase in intracellular cAMP, while activation of a Gi-coupled receptor would have the opposite effect. The interaction of a novel piperidine (B6355638) compound with a specific GPCR would therefore be expected to influence the cAMP signaling cascade.

Further research would be necessary to determine if this compound interacts with any GPCRs and, consequently, its effect on cAMP accumulation and downstream signaling events.

Modulation of Ion Channel Activity (e.g., Calcium Channels)

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing a fundamental role in cellular excitability and signaling. nih.gov Calcium channels, in particular, are critical for a wide range of physiological processes. The influx of calcium ions (Ca2+) acts as a second messenger, triggering events such as neurotransmitter release, muscle contraction, and gene expression.

While direct evidence of this compound modulating ion channel activity is not available, other peptide and small molecule compounds have been shown to exhibit ion channel-like activity. For example, the peptide tritrpticin (B1644555) has been demonstrated to form cation-selective channels in lipid bilayers. nih.gov This highlights the potential for exogenous molecules to influence ion flux across membranes. Given the structural features of piperidine derivatives and their known interactions with neuronal receptors, investigating their effects on various ion channels, including calcium channels, would be a logical step in elucidating their pharmacological profile.

Investigations in Isolated Organ Preparations (e.g., vascular tissues)

Isolated organ bath techniques are a cornerstone of classical pharmacology, allowing for the study of a compound's effect on whole tissues in a controlled ex vivo environment. nih.govnih.gov These assays provide valuable information on the integrated physiological response of a tissue to a pharmacological agent, encompassing receptor binding, signal transduction, and the ultimate functional outcome, such as muscle contraction or relaxation. nih.gov This method is frequently used to characterize the activity of compounds on vascular, gastrointestinal, and respiratory smooth muscle, among others. nih.govnih.gov

For instance, the rat stomach strip preparation is a well-established model for studying the effects of substances on smooth muscle. nih.gov Similarly, isolated vascular rings, such as from the rat aorta, are used to assess the vasoconstrictor or vasodilator properties of a compound. nih.gov While no specific studies utilizing isolated organ preparations for this compound have been reported, this methodology would be essential for characterizing its potential effects on smooth muscle function and autonomic neurotransmission.

Novel Biological Activities and Targets for Related Derivatives

Research into the broader family of piperidine derivatives has revealed a wide array of promising biological activities, suggesting potential therapeutic applications in various disease areas.

Anti-inflammatory Properties via Specific Signaling Pathways (e.g., NF-κB, Src, Syk inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. nih.gov Inhibition of this pathway is a major target for the development of new anti-inflammatory drugs. nih.govmdpi.com Certain curcumin (B1669340) analogs containing a piperidone structure, such as 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) and 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), have demonstrated potent inhibitory effects on the NF-κB pathway. nih.gov EF31, in particular, was found to be a more potent inhibitor of NF-κB activity than curcumin and EF24, exhibiting significant inhibition of IκB kinase β. nih.gov

Furthermore, the tyrosine kinases Src and Syk are also implicated in the NF-κB signaling cascade, and their suppression can lead to anti-inflammatory effects. nih.govmdpi.com Studies on plant extracts have shown that targeting Src and Syk can effectively inhibit the NF-κB pathway. nih.govmdpi.com This suggests that piperidine derivatives with the ability to inhibit these upstream kinases could possess significant anti-inflammatory properties.

| Compound/Extract | Signaling Pathway Targeted | Observed Effect | Reference |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB | Potent inhibition of NF-κB activity and downstream inflammatory mediators. | nih.gov |

| Olea europaea methanol (B129727) extract | Src and Syk in the NF-κB pathway | Suppression of nitric oxide production in macrophages. | nih.gov |

| Meriania hexamera Sprague–Methanol Extract (Mh-ME) | Syk in the NF-κB pathway | Suppression of inflammatory activities and inhibition of the NF-κB pathway. | mdpi.com |

Antileukemic Activity and Antiproliferative Effects on Cancer Cell Lines (for related compounds)

Piperidine and its derivatives have emerged as a significant scaffold in the design of anticancer agents. nih.govnih.govnih.govresearchgate.net Various studies have demonstrated the antileukemic and antiproliferative activities of novel piperidine-containing compounds against a range of cancer cell lines.

For example, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and evaluated for their anticancer effects. nih.gov One of the most active compounds in this series demonstrated inhibitory growth effects on human leukemia cells (K562 and Reh) at low concentrations, inducing apoptosis. nih.gov Similarly, two novel piperidone compounds, 2608 and 2610, were found to be cytotoxic to various human cancer cell lines, including leukemia, lymphoma, and colon cancer cells, with their mechanism of action involving the induction of apoptosis via the intrinsic pathway. nih.gov

Piperazine (B1678402) derivatives have also shown significant antiproliferative activity. mdpi.com For instance, piperazine-conjugated vindoline (B23647) derivatives exhibited potent growth inhibition against multiple cancer cell lines, particularly those of the colon, central nervous system, melanoma, renal, and breast. mdpi.com

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | K562 and Reh (human leukemia) | Inhibition of cell growth and induction of apoptosis. | nih.gov |

| Piperidone compounds 2608 and 2610 | Leukemia, lymphoma, colon, breast, pancreatic, and fibroblast cell lines | Cytotoxicity and induction of apoptosis. | nih.gov |

| Piperazine-conjugated vindoline derivatives | Colon, CNS, melanoma, renal, and breast cancer cell lines | Potent antiproliferative activity. | mdpi.com |

Analgesic and Antinociceptive Actions in Preclinical Pain Models (for related compounds)

The piperidine scaffold is a well-known pharmacophore in many centrally acting analgesics. pjps.pk Research has continued to explore new piperidine derivatives for their potential in pain management. pjps.pknih.govnih.gov

A study investigating derivatives of 4-(4'-bromophenyl)-4-piperidinol found that several compounds exhibited significant analgesic effects in preclinical models. nih.gov The most active of these compounds was shown through docking studies to interact with opioid receptors. nih.gov Another study on synthetic quaternary salts of alkyl piperidine explored their analgesic activity using the tail immersion method, with several derivatives showing varying degrees of analgesia compared to the standard, pethidine. pjps.pk These studies highlight the ongoing potential for developing novel analgesics based on the piperidine core structure. nih.gov

| Compound Class | Preclinical Pain Model | Observed Effect | Reference |

| Derivatives of 4-(4'-bromophenyl)-4-piperidinol | Not specified | Significant analgesic effect. | nih.gov |

| Synthetic quaternary salts of alkyl piperidine | Tail immersion method | Varying degrees of analgesic activity. | pjps.pk |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cholinesterase) for Analogues

Analogues of this compound have been investigated for their potential to inhibit various enzymes, with a significant focus on monoamine oxidases (MAO). MAO enzymes are crucial in the metabolism of monoamine neurotransmitters and have been a key target in the development of treatments for neurological disorders. mdpi.com The piperidine scaffold is a versatile heterocyclic ring that has been incorporated into numerous MAO inhibitors. nih.gov

Research into a series of pyridazinobenzylpiperidine derivatives has provided specific insights into their inhibitory activity against both MAO-A and MAO-B. mdpi.comnih.gov In one study, a library of 24 such derivatives was synthesized and evaluated. Most of these compounds demonstrated a preference for inhibiting MAO-B over MAO-A. mdpi.comnih.gov The potency of inhibition was found to be highly dependent on the nature and position of substituents on the benzyl (B1604629) ring. For instance, a chloro substituent at the 3-position (compound S5) resulted in the most potent MAO-B inhibition, with an IC50 value of 0.203 μM. mdpi.comnih.gov This was followed by a cyano group at the 2-position (compound S16) with an IC50 of 0.979 μM. mdpi.comnih.gov In contrast, all tested compounds showed weaker inhibition of MAO-A. mdpi.comnih.gov Kinetic studies revealed that the most potent compounds, S5 and S16, acted as competitive and reversible inhibitors of MAO-B. mdpi.comnih.gov

The substitution pattern on the piperidine ring itself has also been shown to be a determinant of MAO inhibitory activity. Studies on other classes of piperidine derivatives indicate that para-substitution on a phenyl ring attached to piperidine is generally preferred over meta-substitution for enhancing the inhibitory effect. nih.gov Furthermore, the addition of a hydroxyl group can increase MAO inhibition. nih.gov The nature of the N-substituent on the piperidine ring is also critical; derivatives with an N-propyl group have been identified as potentially potent inhibitors. nih.gov

While the primary focus has been on MAO, other enzymes like cholinesterases are also important targets in neuropharmacology. However, specific cholinesterase inhibition data for close analogues of this compound are not extensively detailed in the reviewed literature. Studies on other, structurally distinct piperazine derivatives have shown significant acetylcholinesterase (AChE) inhibitory potential, indicating that nitrogen-containing heterocyclic compounds can be effective in this area. nih.gov

Interactive Table: MAO-A and MAO-B Inhibition by Pyridazinobenzylpiperidine Analogues

| Compound | Substituent | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |

| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |

| S15 | 2-Cl | 3.691 | >10 | <0.37 |

| S16 | 2-CN | >10 | 0.979 | >10.21 |

| Data sourced from studies on pyridazinobenzylpiperidine derivatives. mdpi.comnih.gov |

Metabolic Pathways of this compound in Preclinical Systems (excluding human metabolism, safety)

The metabolic fate of this compound in preclinical systems can be inferred from studies on structurally similar compounds, including its hydroxylated analogue, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), and other N-alkylated piperidines. These studies, conducted in preclinical models such as rats and using in vitro systems like liver microsomes, point towards several key metabolic transformations. nih.govclinpgx.org

The primary metabolic pathways for such compounds involve modifications at both the aromatic ring and the piperidine moiety. The main reactions include aromatic hydroxylation, O-demethylation, N-dealkylation, and oxidation of the piperidine ring. nih.govclinpgx.orgfrontiersin.org

Aromatic and Aliphatic Hydroxylation: In vivo studies in rats with the close analogue, 3-PPP, have demonstrated that aromatic hydroxylation is a significant metabolic step. nih.gov This process leads to the formation of catechol metabolites, such as 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine. nih.gov This hydroxylation is a critical conversion, although it may only account for a small percentage (1-5%) of the parent compound's transformation. nih.gov Following this, the newly formed catechol can undergo rapid methylation by catechol-O-methyltransferase (COMT). nih.gov Aliphatic hydroxylation on the piperazine ring has also been noted as a major metabolic pathway for other piperazine-containing compounds in mouse liver microsomes. frontiersin.org

N-Dealkylation and O-Demethylation: N-dealkylation, the removal of the propyl group from the piperidine nitrogen, is a common metabolic pathway for N-alkylated amines. In vitro experiments with piperidine-type phenothiazines using liver microsomes have identified cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, as the main drivers of N-demethylation. clinpgx.org Given the 3-methoxy group on the phenyl ring of the title compound, O-demethylation is another highly probable metabolic route. This would convert the methoxy (B1213986) group to a hydroxyl group, forming the 3-PPP analogue, which can then be further metabolized.

Piperidine Ring Oxidation and Cleavage: The piperidine ring itself is susceptible to metabolic oxidation. Theoretical studies suggest that CYP-mediated metabolism can be initiated by hydrogen atom transfer (HAT) from the N-H bond (after N-dealkylation) or C-H bonds of the ring. rsc.org In vitro studies with other piperazine-containing drugs in rat and mouse liver microsomes have shown that metabolism can lead to piperazine ring-cleaved derivatives and the formation of lactams (ring-oxidized derivatives). frontiersin.org

Enzymes Involved: The metabolism of piperidine-containing compounds is largely mediated by the cytochrome P450 enzyme superfamily. In vitro studies using liver microsomes from preclinical species have implicated several specific CYP isoforms. For various piperidine and piperazine derivatives, CYP1A2, CYP2D6, and CYP3A4 have been shown to be the primary enzymes responsible for oxidative metabolism, including sulfoxidation and demethylation. clinpgx.org The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, allows for the study of a broader range of metabolic reactions, including those mediated by aldehyde oxidases and various transferases. mdpi.com

Interactive Table: Potential Metabolic Pathways and Metabolites in Preclinical Systems

| Metabolic Pathway | Potential Metabolite | Key Enzymes (Inferred) | Preclinical System |

| Aromatic Hydroxylation | 3-(4-Hydroxy-3-methoxyphenyl)-1-propylpiperidine | CYP P450 | Rat (in vivo) nih.gov |

| O-Demethylation | 3-(3-Hydroxyphenyl)-1-propylpiperidine | CYP P450 | Liver Microsomes (in vitro) |

| N-Depropylation | 3-(3-Methoxyphenyl)piperidine (B1313662) | CYP1A2, CYP3A4 clinpgx.org | Liver Microsomes (in vitro) |

| Catechol Formation | 3-(3,4-Dihydroxyphenyl)-1-propylpiperidine | CYP P450, COMT nih.gov | Rat (in vivo) nih.gov |

| Piperidine Ring Oxidation | Lactam derivatives | CYP P450 | Liver Microsomes (in vitro) frontiersin.org |

| This table is a composite based on metabolic data from structurally related analogues in preclinical models. |

Advanced Analytical and Biophysical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the unambiguous structural elucidation of 3-(3-Methoxyphenyl)-1-propylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. For this compound, the spectrum would display characteristic signals for the aromatic protons on the methoxyphenyl group, the protons of the piperidine (B6355638) ring, and those of the N-propyl substituent. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR spectroscopy detects the carbon atoms in the molecule, with each unique carbon atom producing a distinct signal. blogspot.com This technique is crucial for confirming the presence of all 15 carbon atoms in the molecule, from the methoxy (B1213986) group carbon to the distinct carbons of the piperidine and phenyl rings.

Mass Spectrometry (MS) determines the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. blogspot.com For this compound (C15H23NO), the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (233.35), and a protonated molecule [M+H]+ might be seen at approximately m/z 234.36, depending on the ionization technique used. chemicalbook.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a powerful method used extensively for these purposes. nih.gov

For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). ptfarm.plresearchgate.net A polar mobile phase, such as a mixture of acetonitrile (B52724) and water containing a modifier like formic acid or trifluoroacetic acid, is used to elute the compound from the column. sielc.com The purity of the sample is determined by monitoring the eluent with a UV detector at a wavelength where the aromatic ring of the compound absorbs light (e.g., 210-280 nm). ptfarm.pl A pure sample will ideally show a single, sharp peak at a characteristic retention time. The method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification and purity assessment. researchgate.net

Radiochemical Techniques for Ligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to quantify the interaction of a ligand with its receptor target. To perform these assays with this compound, a radiolabeled version of the compound, typically incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is synthesized.

These assays involve incubating the radioligand with a biological preparation containing the target receptor (e.g., brain tissue homogenates or cell membranes expressing the receptor). nih.gov

Saturation Assays: In these experiments, increasing concentrations of the radiolabeled this compound are used to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum receptor density (Bmax). nih.gov

Competition Assays: Here, a fixed concentration of the radioligand is co-incubated with varying concentrations of a non-labeled competing compound. This allows for the determination of the inhibitory constant (Ki) of the competing compound, indicating its affinity for the same binding site. nih.gov

These techniques are critical for characterizing the binding profile of this compound at various neurotransmitter receptors and transporters.

X-ray Crystallography for Molecular Structure Determination

Obtaining a crystal structure of this compound, either alone or in complex with a target protein, would provide invaluable insight into its spatial arrangement. rcsb.org This information is crucial for understanding its interaction with a biological target at the molecular level and for guiding further structure-activity relationship (SAR) studies. The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model. researchgate.net

In Vivo Microdialysis for Neurotransmitter Monitoring in Animal Brain

In vivo microdialysis is a powerful technique used to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This method provides real-time information about the neurochemical effects of a compound.

The procedure involves the stereotaxic implantation of a small, semi-permeable microdialysis probe into a target brain area (e.g., the nucleus accumbens or striatum). nih.gov The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular fluid diffuse across the membrane into the perfusate. This collected dialysate is then analyzed, typically by HPLC coupled with a sensitive detector, to quantify the concentrations of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govnih.gov By administering this compound and collecting samples over time, researchers can determine its effect on the release and reuptake of these key neurotransmitters, thus elucidating its mechanism of action in the central nervous system. nih.gov

Future Research Directions and Theoretical Perspectives

Development of Novel Chemical Probes for Receptor Research

The creation of high-quality chemical probes is essential for the detailed study of receptor biology and pharmacology. rsc.org For a compound like 3-(3-Methoxyphenyl)-1-propylpiperidine, which interacts with both sigma and dopamine (B1211576) receptors, the development of specialized probes from its core structure could significantly advance our understanding of these targets. Future efforts should focus on synthesizing derivatives that can be radiolabeled (e.g., with tritium (B154650), carbon-11, or fluorine-18) or tagged with fluorescent markers.

Radiolabeled probes would enable quantitative in vitro autoradiography in tissue slices and in vivo positron emission tomography (PET) imaging, allowing for the precise mapping of receptor distribution and density in the brain and peripheral tissues. Fluorescently tagged derivatives are invaluable for high-resolution microscopy techniques, such as confocal microscopy and super-resolution imaging, to visualize receptor trafficking, dimerization, and localization within subcellular compartments in real-time. The development of such tools, derived from the this compound scaffold, would provide a more nuanced view of the roles of sigma and dopamine receptors in both physiological and pathological states. Furthermore, structure-based design could lead to probes with increased selectivity and affinity for specific receptor subtypes, providing more precise tools for dissecting complex biological functions. innoprot.com

Investigation of Allosteric Modulators of Key Receptors

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site, offers a sophisticated mechanism for fine-tuning receptor activity. mdpi.com This approach can lead to greater receptor subtype selectivity and a more nuanced physiological response compared to traditional agonists or antagonists. nih.gov The this compound scaffold presents an intriguing starting point for the discovery of allosteric modulators for both sigma and dopamine receptors.

Early research has already demonstrated that the binding of some sigma receptor ligands, such as (+)-3-(3-hydroxyphenyl)-N-propylpiperidine (3H-3-PPP), can be allosterically enhanced by compounds like phenytoin. mdpi.com This suggests the presence of an allosteric site on the sigma-1 receptor that could be targeted by novel derivatives of this compound. Similarly, the development of allosteric modulators for dopamine receptors is an area of intense research, with the potential to offer safer and more effective treatments for conditions like schizophrenia and Parkinson's disease. nih.govmdpi.com Future research could involve screening libraries of this compound analogs to identify compounds that act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) at D2 or D3 dopamine receptors, or at the sigma-1 receptor.

| Target Receptor | Modulator Type | Potential Research Approach | Desired Outcome |

|---|---|---|---|

| Sigma-1 Receptor | Positive Allosteric Modulator (PAM) | Screening of derivatives in the presence of a known orthosteric ligand. | Enhanced binding or functional activity of the primary ligand. |

| Dopamine D2 Receptor | Negative Allosteric Modulator (NAM) | Functional assays measuring downstream signaling (e.g., cAMP) in the presence of dopamine. | Reduced dopamine efficacy without direct receptor blockade. |

| Dopamine D3 Receptor | Biased Allosteric Modulator | Assays that differentiate between G-protein and β-arrestin signaling pathways. | Selective modulation of a specific signaling cascade. |

Exploration of Polypharmacology and Multi-Target Ligand Design

Polypharmacology, the concept that a single drug can interact with multiple targets, has shifted from being viewed as a source of side effects to a desirable attribute for treating complex multifactorial diseases. nih.govnih.gov The inherent ability of this compound to bind to both sigma and dopamine receptors makes it a prime candidate for deliberate multi-target drug design. creative-biolabs.com The treatment of complex neuropsychiatric disorders often requires the modulation of several biological targets simultaneously for therapeutic efficacy. creative-biolabs.comnih.gov

Future research should focus on the rational design of new chemical entities based on the this compound structure to achieve specific, desired polypharmacological profiles. creative-biolabs.com This involves optimizing the affinity for multiple targets while minimizing activity at "anti-targets" that could cause adverse effects. creative-biolabs.com For example, derivatives could be designed to act as antagonists at the sigma-1 receptor while simultaneously exhibiting partial agonist activity at the dopamine D2 receptor. Such a profile could be beneficial in conditions where both systems are implicated. Computational methods will be instrumental in predicting the multi-target activity of designed ligands before their synthesis and experimental testing. tandfonline.com

Advancements in Computational Approaches for Drug Discovery